Product packaging for 2-Methyl-2-phenylchroman-4-one(Cat. No.:CAS No. 62756-35-8)

2-Methyl-2-phenylchroman-4-one

Cat. No.: B11869938
CAS No.: 62756-35-8
M. Wt: 238.28 g/mol
InChI Key: XXDBCABHQMLKHQ-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylchroman-4-one is a chroman-4-one derivative of significant interest in medicinal chemistry and biological research. Compounds based on the chroman-4-one and flavone (2-phenylchromen-4-one) scaffold are extensively studied for their wide spectrum of pharmacological activities, which include anticancer, antiviral, anti-inflammatory, and antioxidant properties . The flavone structure acts as a core scaffold in numerous natural products and is a privileged structure in drug discovery due to its ability to interact with diverse biological targets . Recent research highlights the potential of similar compounds. For instance, 2-phenylchroman-4-one derivatives have demonstrated promising anti-viral activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) . Furthermore, novel synthetic flavone derivatives are being actively investigated for their potent cytotoxic activity against various human cancer cell lines, showcasing the potential of this chemical class in oncology research . The value of these compounds is often probed using advanced computational methods like Density Functional Theory (DFT) to understand their electronic properties and molecular docking to predict their interactions with specific protein targets, facilitating rational drug design . This product is intended for research purposes in laboratory settings only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material according to applicable laboratory safety standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O2 B11869938 2-Methyl-2-phenylchroman-4-one CAS No. 62756-35-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62756-35-8

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

2-methyl-2-phenyl-3H-chromen-4-one

InChI

InChI=1S/C16H14O2/c1-16(12-7-3-2-4-8-12)11-14(17)13-9-5-6-10-15(13)18-16/h2-10H,11H2,1H3

InChI Key

XXDBCABHQMLKHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2O1)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 2 Phenylchroman 4 One and Its Structural Analogues

Foundational Synthetic Routes to Chroman-4-ones

The traditional synthesis of the chroman-4-one scaffold largely depends on cyclization and condensation reactions, which have been the bedrock for creating this heterocyclic system. These methods typically involve the formation of the core ring structure from acyclic precursors.

Cyclization and Condensation Reactions in Chromanone Synthesis

The construction of the chroman-4-one framework has historically been achieved through various cyclization strategies. A prominent method involves the intramolecular cyclization of 2'-hydroxychalcones. This biomimetic approach mimics the natural synthesis of flavanones and is often catalyzed by acids or bases. nih.govbiolmolchem.com The reaction proceeds via an intramolecular oxa-Michael addition. beilstein-journals.org

Another classical approach is the Claisen-Schmidt condensation, which involves the reaction of a substituted 2-hydroxyacetophenone (B1195853) with a benzaldehyde (B42025) derivative in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide to form a 2'-hydroxychalcone. benthamdirect.comresearchgate.net This intermediate then undergoes cyclization to yield the flavanone (B1672756) (2-phenylchroman-4-one) structure.

Radical cyclization has also emerged as a powerful tool. For instance, cascade radical cyclization of 2-(allyloxy)arylaldehydes can be initiated to form the chroman-4-one ring system. rsc.orgresearchgate.netresearchgate.net This method allows for the introduction of various functional groups at the C3-position of the chroman-4-one core. researchgate.net

Strategic Utilization of 2-Hydroxyarylalkylketones and Aryl Aldehydes as Precursors

The use of 2-hydroxyarylalkylketones, particularly 2-hydroxyacetophenones, and aryl aldehydes as starting materials is a cornerstone of chroman-4-one synthesis. The reaction between these two components typically proceeds via a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, which then cyclizes to the chroman-4-one. benthamdirect.comijpsr.com

This strategy is highly versatile, as the substitution patterns on both the 2-hydroxyacetophenone and the aryl aldehyde can be varied to produce a wide array of substituted 2-phenylchroman-4-ones. For example, the synthesis of 6-fluoro-2-phenylchroman-4-one (B8795028) involves the reaction of a 2-hydroxyacetophenone with a benzaldehyde in the presence of a catalyst like p-toluenesulfonic acid.

Advanced and Green Synthetic Approaches for 2-Phenylchroman-4-one Derivatives

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, atom-economical, and environmentally friendly methods. This has led to the emergence of one-pot reactions, advanced catalytic systems, and the use of alternative energy sources like microwaves.

One-Pot and Multicomponent Reaction Strategies

One-pot syntheses and multicomponent reactions (MCRs) have gained significant traction as they offer several advantages over traditional multi-step procedures, including reduced reaction times, lower costs, and less waste generation. nih.gov

Several one-pot methods for the synthesis of chromanone derivatives have been developed. For instance, a one-pot method for synthesizing functionalized cyclopentadiene-fused chromanone scaffolds has been reported, involving the condensation of 2-hydroxybenzaldehydes and ethyl acetoacetate (B1235776) with acetylenecarboxylate-isocyanides. nih.gov Lewis acid-driven multicomponent reactions have also been employed to synthesize 2-alkyl chromanones using 3-formylchromones, amines, and N-propargylamides as reactants. figshare.com Furthermore, a Michael addition-driven four-component reaction has been developed for the synthesis of 4-oxochroman-2-carboxamides. rsc.org

Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, have also proven valuable in creating libraries of chromanone derivatives. researchgate.netfrontiersin.org

Catalytic Methodologies, Including Metal-Catalyzed and Organocatalytic Systems

The use of catalysts has revolutionized the synthesis of 2-phenylchroman-4-one derivatives, offering higher yields, better selectivity, and milder reaction conditions.

Metal-Catalyzed Systems: Transition metal catalysis has been extensively explored. Palladium complexes, for instance, have been used for the synthesis of flavones (2-phenylchromen-4-ones) from chromanones, and in some cases, flavanones are observed as byproducts. nih.govacs.org Palladium-catalyzed one-pot β-arylation of chromanones with arylboronic acids provides a direct route to flavanones. acs.org Rhodium catalysts have been employed in the enantioselective synthesis of flavanones through the 1,4-addition of arylboronic acids to chromones. mdpi.com Other metals like ytterbium triflate (Yb(OTf)3) and zinc triflate (Zn(OTf)2) have also been used to catalyze the formation of chromone (B188151) and chromanone derivatives. nih.govfigshare.com

Organocatalytic Systems: Organocatalysis has emerged as a powerful, metal-free alternative. Asymmetric synthesis of flavanones has been achieved through intramolecular conjugate addition of α-substituted chalcones using thiourea-based catalysts. mdpi.com Proline and its derivatives are commonly used as catalysts in asymmetric Mannich reactions, which can be a key step in the synthesis of nitrogen-containing chromanone analogs. frontiersin.org Chiral quinine-squaramide catalysts have been utilized in asymmetric cascade reactions to produce chiral chromane-containing polyheterocyclic compounds.

Microwave-Assisted and Environmentally Benign Reaction Conditions

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. benthamdirect.comresearchgate.net This includes the use of alternative energy sources and greener solvents.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of 2-phenylchroman-4-ones and their derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.netnepjol.infochemijournal.comresearchgate.net For example, the cyclization of 2'-hydroxychalcones to flavanones can be efficiently carried out under microwave conditions. nepjol.info The dehydrogenation of 2-phenylchroman-4-one to the corresponding flavone (B191248) has also been achieved using microwave irradiation. rasayanjournal.co.inrasayanjournal.co.in

Environmentally Benign Reaction Conditions: The use of water as a solvent and the development of solvent-free reaction conditions are key aspects of green synthesis. benthamdirect.comtandfonline.com For instance, the conversion of 2'-hydroxychalcones to flavanones can be performed in water at room temperature in the presence of a base like piperidine. tandfonline.com Ionic liquids have also been explored as environmentally friendly reaction media and catalysts for the synthesis of flavanones. excelpublication.com

Diastereoselective and Enantioselective Synthesis of Chiral Chromanones

The creation of chiral chromanones with specific stereochemistry at the C2 and C3 positions is a key challenge in synthetic organic chemistry. Various catalytic systems have been developed to achieve high diastereoselectivity and enantioselectivity.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chromanones. Tandem reactions, such as Michael addition/cycloketalization/hemiacetalization sequences, have been successfully employed. For instance, the reaction between 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes in the presence of a chiral amine catalyst can produce tricyclic chromanones with multiple stereocenters in high enantiomeric excess (ee) and diastereomeric ratios (dr). researchgate.net One approach utilizes a bifunctional dipeptidic phosphane catalyst for an enantioselective intramolecular Rauhut-Currier reaction, yielding α-methylene-δ-valerolactones, a class of compounds that includes chromanone derivatives, in high yields and enantioselectivities.

Palladium-catalyzed asymmetric conjugate addition reactions represent another effective method. The use of chiral pyridine-dihydroisoquinoline (PyDHIQ) ligands in the palladium-catalyzed conjugate addition of arylboronic acids to 2-substituted chromones has been shown to produce C2-tetrasubstituted chromanones with excellent yields and high enantioselectivities (up to 99% ee). nih.gov This method is significant as the synthesis of chromanones with a tetrasubstituted stereocenter at the C2 position has been a considerable challenge. nih.gov

Rhodium-catalyzed tandem alkyne hydroacylation and oxo-Michael addition of salicylaldehydes with 1,2-disubstituted alkynes provides a diastereoselective route to 2,3-disubstituted chroman-4-ones. nih.gov This method allows for the formation of the chromanone core with control over the relative stereochemistry of the substituents at C2 and C3. The reaction of 1-phenyl-1-propyne (B1211112) with salicylaldehyde, for example, yields a mixture of regioisomers, 3-methyl-2-phenylchroman-4-one and 2-methyl-3-phenylchroman-4-one, with modest diastereoselectivity. nih.gov

Furthermore, enzymatic resolutions have been utilized to obtain enantiomerically enriched chromanones. Lipase-catalyzed kinetic resolutions of racemic flavanols or their precursors can provide access to chiral chroman-4-ones. nih.gov

Here is a table summarizing some of the key findings in the diastereoselective and enantioselective synthesis of chiral chromanones:

MethodCatalyst/ReagentSubstratesProduct TypeYield (%)ee (%)drReference
Organocatalytic Tandem ReactionChiral Amine1-(2-hydroxyaryl)-1,3-diketones, α,β-unsaturated aldehydesTricyclic Chromanones>30 examplesup to >99>19:1 researchgate.net
Pd-Catalyzed Conjugate AdditionPd(OAc)₂ / Chiral PyDHIQ Ligand2-Substituted Chromones, Arylboronic AcidsC2-Tetrasubstituted Chromanones31-9890-99- nih.gov
Rh-Catalyzed Tandem Reaction[Rh(COD)Cl]₂ / dppfSalicylaldehydes, 1,2-Disubstituted Alkynes2,3-Disubstituted Chroman-4-onesHigh-Modest nih.gov
Lipase-Catalyzed ResolutionLipaseRacemic Flavanol PrecursorsChiral 2-Methylchroman-4-one (B1632800)-High- nih.gov

Design and Synthesis of 2-Methyl-2-phenylchroman-4-one Analogues and Hybrid Structures

The synthesis of analogues of this compound through systematic modifications of its structure allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Systematic Modifications on the Phenyl Ring and Their Synthetic Implications

Modifying the 2-phenyl ring of the chromanone scaffold is a common strategy to create a diverse range of analogues. This is often achieved by employing substituted benzaldehydes or arylboronic acids in the synthetic sequence.

A one-step procedure involving the base-mediated aldol (B89426) condensation of a 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde, often under microwave irradiation, is an efficient way to introduce various substituents onto the 2-phenyl ring. nih.govacs.org The nature and position of the substituent on the benzaldehyde can influence the reaction yield and the biological activity of the resulting 2-arylchroman-4-one. For example, the synthesis of a series of substituted chroman-4-one derivatives as sirtuin 2 (SIRT2) inhibitors revealed that larger, electron-withdrawing groups in the 6- and 8-positions of the chromanone ring, along with specific substitutions on the 2-aryl group, were favorable for inhibitory activity. nih.gov

The palladium-catalyzed asymmetric conjugate addition of arylboronic acids to 2-substituted chromones also allows for the introduction of a wide variety of substituted aryl groups at the C2 position. nih.gov This method has been successfully applied to synthesize a range of (S)-6-chloro-2-methyl-2-phenylchroman-4-one analogues with different substituents on the phenyl ring, all with high enantioselectivity. rsc.org

A visible-light-driven, doubly decarboxylative Giese reaction of coumarin-3-carboxylic acids with N-(acyloxy)phthalimides provides another route to 2-substituted-chroman-4-ones, where the substituent is derived from the phthalimide (B116566) reagent. rsc.org

The following table presents examples of systematic modifications on the phenyl ring and the corresponding synthetic methods:

Synthetic MethodReagentsModification on Phenyl RingResulting Compound TypeReference
Aldol Condensation (Microwave)2'-Hydroxyacetophenone, Substituted Benzaldehydes, DIPAVarious substitutions2-Aryl-chroman-4-ones nih.govacs.org
Pd-Catalyzed Conjugate Addition2-Substituted Chromones, Substituted Arylboronic Acids, Chiral LigandVarious substitutionsChiral 2-Aryl-2-methylchroman-4-ones nih.govrsc.org
Decarboxylative Giese ReactionCoumarin-3-carboxylic acids, N-(acyloxy)phthalimidesAlkyl groups2-Alkyl-chroman-4-ones rsc.org

Derivatization of the Chromanone Heterocyclic Ring System

Modifications of the chromanone heterocyclic ring itself, at positions other than C2, provide another avenue for creating structural diversity.

The C3 position is a common site for derivatization. For instance, 3-benzylidenechroman-4-ones can be synthesized through the Claisen-Schmidt condensation of a 2-phenylchroman-4-one with an aromatic aldehyde in the presence of a base like potassium hydroxide. researchgate.net These 3-benzylidene derivatives can serve as versatile intermediates for further transformations. scirp.org Bromination at the C3 position of a chroman-4-one opens up possibilities for introducing various substituents through substitution reactions. gu.se A zinc-mediated cascade reaction of 3-chlorochromones with alkyl NHPI esters allows for the synthesis of 2-alkyl-substituted chroman-4-ones through a process involving alkylation and dechlorination. rsc.org

The carbonyl group at C4 can also be a target for modification. For example, it can be converted to an oxime. The synthesis of (E)-2-phenylchroman-4-one-O-((1-substituted-1H-1,2,3-triazol-4-yl)methyl) oxime derivatives has been reported. kib.ac.cn

Furthermore, cascade radical cyclization reactions of 2-(allyloxy)arylaldehydes with various radical precursors can lead to the formation of 3-substituted chroman-4-ones. researchgate.net

Formation of Spiro-Systems and Fused Heterocycles (e.g., Chromenoquinoxaline)

The chromanone scaffold can be elaborated into more complex polycyclic systems, such as spiro compounds and fused heterocycles, which often exhibit interesting biological properties.

Spiro-Systems: Spirochromanones can be synthesized through various methods, including Kabbe condensation and 1,3-dipolar cycloaddition reactions. researchgate.net Organocatalyzed domino reactions have also been employed to construct spiro-chromanone derivatives with high enantioselectivity. rsc.org For example, the reaction of benzylidenechroman-4-ones with 2-mercaptobenzaldehydes catalyzed by a bifunctional indane catalyst yields spiro-chromanone-thiochroman complexes. rsc.org The synthesis of spiro-chromanone sandwiched macrocycles has been achieved using ring-closing metathesis. figshare.com Additionally, new spirochromanones based on N-[1-(6-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidin]-1'-yl)-3-methyl-1-oxobutan-2-yl] benzenesulfonamides have been synthesized and characterized. jocpr.com

Fused Heterocycles: The condensation of 2,3-dihydroxy-2-phenylchroman-4-ones with 1,2-diamines is a method for preparing chromenoquinoxalines. For example, the reaction of 2,3-diethoxy-3-hydroxy-2-phenylchroman-4-one with various phenylenediamine derivatives leads to the corresponding chromeno[3,4-b]quinoxaline derivatives.

Another class of fused heterocycles, benzopyrano[4,3-c]pyrazoles, can be synthesized by treating 3-benzylidenechromanones with semicarbazide (B1199961) or thiosemicarbazide. rsc.org These reactions have been shown to proceed with high stereoselectivity, yielding only the cis 3-H,3a-H stereoisomers. rsc.org The reaction of 2-phenylchroman-4-one derivatives with hydrazine (B178648) hydrate (B1144303) can also lead to the formation of pyrazoline derivatives fused to the chromanone ring. researchgate.net

The following table summarizes the synthesis of spiro-systems and fused heterocycles from chromanone precursors:

Product TypeSynthetic MethodStarting MaterialsReference
Spiro-chromanone-thiochromansOrganocatalytic Domino ReactionBenzylidenechroman-4-ones, 2-Mercaptobenzaldehydes rsc.org
Spiro-chromanone MacrocyclesRing-Closing MetathesisDimer dienes of 8-allyl-7-((bromoalkyl)oxy) spirochroman-4-ones figshare.com
Chromeno[3,4-b]quinoxalinesCondensation Reaction2,3-Diethoxy-3-hydroxy-2-phenylchroman-4-one, Phenylenediamine derivatives
Benzopyrano[4,3-c]pyrazolesCyclocondensation3-Benzylidenechromanones, Semicarbazide or Thiosemicarbazide rsc.org
Chromano[4,3-c]pyrazolesCyclocondensation3-Arylidene-substituted 2-phenylchroman-4-ones, Hydrazine Hydrate researchgate.net

Chemical Reactivity and Transformation Pathways of 2 Methyl 2 Phenylchroman 4 One

Electrophilic and Nucleophilic Reactions at the Chromanone Core

The chromanone core of 2-Methyl-2-phenylchroman-4-one is susceptible to both electrophilic and nucleophilic attacks. A nucleophile, an electron-rich species, will target the electron-deficient carbon of the alkyl group, resulting in a substituted product. sydney.edu.aumasterorganicchemistry.com The reactivity is influenced by substituents; for example, electron-donating groups enhance the nucleophilicity at specific positions on the aromatic ring. evitachem.com

Electrophilic substitution reactions can also occur. For instance, in a related compound, 8-acetyl-7-hydroxy-3-methyl-2-phenylchromen-4-one, the reaction with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride proceeds via electrophilic aromatic substitution.

Ring-Opening and Subsequent Ring-Closure Reactions for Scaffold Diversification

The chromanone ring system can undergo ring-opening and subsequent ring-closure reactions, providing pathways for creating diverse molecular architectures. umich.edumasterorganicchemistry.comyoutube.com These reactions are often facilitated by specific reagents and conditions. For instance, the dimethylamine (B145610) group eliminated during the formation of an o-quinone methide intermediate can facilitate the ring-opening of a flavanone (B1672756) moiety to form a chalcone (B49325) analogue. rsc.org

Superacidic media can also induce ring-opening reactions. nih.gov These pericyclic reactions, which involve a cyclic transition state, are reversible and proceed in a concerted fashion without an intermediate. masterorganicchemistry.com

Derivatization Reactions at Specific Positional Sites (e.g., Carbonyl Functionality, Aromatic Rings)

The carbonyl group and the aromatic rings of this compound are key sites for derivatization. kib.ac.cnnih.gov The hydroxyl group on the aromatic ring, for example, can undergo nucleophilic substitution reactions. Treatment with allyl bromide in the presence of a base like potassium carbonate can yield allyl ether derivatives.

The carbonyl group can also be a target for modification. For instance, flavanone oximes can be propargylated with propagyl bromide and potassium carbonate to form (E)-2-phenylchroman-4-one O-prop-2-yn-1-yl oxime derivatives. tandfonline.com These derivatives can then undergo further reactions, such as 1,3-dipolar cycloadditions, to create more complex molecules. tandfonline.com

A variety of derivatization strategies for natural phenols, which share structural similarities, have been explored, highlighting the potential for creating a wide range of derivatives from the this compound scaffold. kib.ac.cnnih.gov

Investigation of Redox Chemistry and Hydrogenation Studies

The redox chemistry of chromanones involves both oxidation and reduction reactions. ncert.nic.in Oxidation of related compounds with agents like potassium permanganate (B83412) or chromium trioxide can lead to quinone derivatives. evitachem.com Conversely, reduction with agents such as sodium borohydride (B1222165) or lithium aluminum hydride can produce dihydro derivatives. evitachem.com

Dehydrogenation is another important transformation. 2-Phenylchroman-4-one can be dehydrogenated to 2-phenyl-chromen-4-one using diacetoxyiodobenzene (B1259982) under microwave irradiation, a method noted for its efficiency and mild conditions. rasayanjournal.co.in Asymmetric transfer hydrogenation has also been employed for the kinetic resolution of related 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives, showcasing a stereoselective approach to reduction. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Methyl 2 Phenylchroman 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2-Methyl-2-phenylchroman-4-one reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons.

The spectrum is characterized by several key regions:

Aromatic Protons: The protons on the phenyl group at the C2 position and the benzene (B151609) ring of the chroman core typically resonate in the downfield region between δ 7.0 and 8.0 ppm. rsc.orgrsc.org The signal for the proton at C5 often appears as a doublet of doublets around δ 7.9 ppm due to coupling with neighboring protons. rsc.org The remaining aromatic protons present as a complex multiplet.

Methylene (B1212753) Protons (C3): The two protons on the C3 carbon are diastereotopic due to the adjacent chiral center at C2. They are expected to appear as two separate signals, each a doublet of doublets, resulting from geminal coupling to each other and vicinal coupling to the C2 proton. In related structures, these protons are found between δ 2.8 and 3.2 ppm. rsc.org

Methyl Protons (C2-CH₃): The methyl group attached to the C2 position is a chiral center and therefore has a unique chemical environment. It appears as a sharp singlet in the upfield region of the spectrum, typically around δ 1.7 ppm, as it has no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ ppm)Multiplicity
C5-H~7.9dd
Aromatic-H~7.0-7.6m
C3-Hₐ~3.1dd
C3-Hₑ~2.9dd
C2-CH₃~1.7s

Note: s = singlet, dd = doublet of doublets, m = multiplet. Predicted values are based on data from analogous structures.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment.

Key signals in the ¹³C NMR spectrum of this compound include:

Carbonyl Carbon (C4): The ketone carbonyl carbon is the most deshielded carbon in the molecule and appears at a very low field, typically in the range of δ 191-197 ppm. rsc.org

Aromatic and Olefinic Carbons: The carbons of the two aromatic rings and the C4a and C8a carbons of the chroman system resonate between δ 118 and 162 ppm. rsc.org The carbon atom C8a, being attached to the ring oxygen, is found at the lower end of this range, around δ 161 ppm. rsc.org

Quaternary Carbon (C2): The sp³-hybridized quaternary carbon at C2, which is bonded to an oxygen atom, the phenyl group, and the methyl group, appears significantly downfield for a saturated carbon, generally around δ 79-80 ppm. rsc.org

Methylene Carbon (C3): The methylene carbon at C3 resonates in the range of δ 44-45 ppm. rsc.org

Methyl Carbon (C2-CH₃): The methyl carbon attached to C2 is found in the upfield region of the spectrum, typically around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ ppm)
C4 (C=O)~192.0
C8a~161.6
C5-C8, Phenyl Cs118.0 - 139.0
C2~79.5
C3~44.7
C2-CH₃~27.0

Note: Predicted values are based on data from analogous structures. rsc.org

For complex molecules like this compound, one-dimensional NMR spectra can have overlapping signals. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and confirm structural assignments. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would show correlations between the coupled aromatic protons on each ring and, importantly, confirm the connectivity between the diastereotopic C3 protons. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). libretexts.orgcolumbia.eduustc.edu.cn It is invaluable for definitively assigning each proton signal to its corresponding carbon in the skeleton. libretexts.orgcolumbia.eduustc.edu.cn

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

The IR spectrum of this compound displays several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the ketone carbonyl group is expected around 1680-1690 cm⁻¹. This is a hallmark feature of the flavanone (B1672756) core. rsc.org

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups are observed just below 3000 cm⁻¹. rsc.org

C=C Stretches: Aromatic carbon-carbon double bond stretching vibrations give rise to several bands in the 1450-1610 cm⁻¹ region. rsc.org

C-O Stretch: The stretching vibration of the aryl ether C-O-C bond in the chroman ring typically appears in the fingerprint region, around 1220-1300 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Ketone (C=O)Stretch~1690 (strong, sharp)
Aromatic C-HStretch>3000
Aliphatic C-HStretch<3000
Aromatic C=CStretch1450 - 1610
Aryl Ether (C-O-C)Stretch1220 - 1300

Note: Predicted values are based on data from analogous structures. rsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and offers structural clues based on the fragmentation pattern of the molecule.

For this compound (molecular formula C₁₆H₁₄O₂), the molecular weight is 238.28 g/mol . High-resolution mass spectrometry (HRMS) would detect the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ with high accuracy. rsc.org

The fragmentation of flavanones in the mass spectrometer can proceed through several pathways. Common fragmentation patterns include:

Loss of a Methyl Radical: Cleavage of the methyl group from the C2 position would result in a fragment ion [M-15]⁺.

Loss of a Phenyl Radical: Cleavage of the phenyl group from C2 would produce a fragment ion [M-77]⁺.

Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation pathway for many flavonoids involves an RDA reaction of the heterocyclic ring. This would cleave the ring into two fragments, providing information about the substitution pattern on both the A and B rings (in flavone (B191248) terminology).

Other Cleavages: Other fragmentations involving the cleavage of the chroman ring can also occur, leading to a complex pattern that can be used to confirm the structure.

X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Packing

Conformation of the Heterocyclic Ring: The central dihydropyran ring in flavanones is not planar and typically adopts a half-chair or an envelope conformation. nih.govresearchgate.net

Orientation of the Phenyl Group: The phenyl substituent at the C2 position is generally not coplanar with the chroman ring system. The dihedral angle between the plane of the phenyl group and the benzopyran ring is typically large, often in the range of 70-90 degrees. nih.govresearchgate.net

Crystal Packing: In the solid state, molecules would be packed in the crystal lattice stabilized by intermolecular forces such as van der Waals interactions and potentially weak C-H···O or C-H···π hydrogen bonds. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Mechanisms of Action

Correlating Subtle Structural Modulations of 2-Methyl-2-phenylchroman-4-one Derivatives with Observed Biological Responses

Structure-Activity Relationship (SAR) studies have been pivotal in optimizing the biological efficacy of chroman-4-one derivatives. These studies reveal that even minor structural changes can significantly impact activity. The chroman-4-one framework is considered a privileged structure in drug discovery, with its biological profile being heavily defined by the substitution pattern. acs.org

Key findings from SAR studies include:

Substitution at the 2-position: The nature of the substituent at the C-2 position is critical. For inhibition of certain enzymes like SIRT2, an alkyl chain of three to five carbons is favorable. acs.orgvulcanchem.com Conversely, for antitubercular activity, 2-alkylated derivatives were found to be more potent than 2-aryl substituted compounds. acs.org The introduction of bulky groups or branching near the chroman-4-one ring can decrease inhibitory activity. acs.org

Substitution on the Aromatic Ring (Ring A): Modifications on the benzene (B151609) ring of the chroman core influence potency. For SIRT2 inhibition, larger, electron-withdrawing groups in the 6- and 8-positions were found to be beneficial. acs.org In contrast, for antitrypanosomatid activity, moving a methoxy (B1213986) group from position 7 to position 6 resulted in a significant drop in activity. nih.gov

The Carbonyl Group at C-4: The ketone at the C-4 position is often essential for biological activity. Studies on SIRT2 inhibitors concluded that the presence of the carbonyl group is a crucial feature for potent inhibition. acs.org

Substitution at the 3-position: Introduction of groups at this position has been explored. For instance, benzylidene-4-chromanones bearing a catecholic system (hydroxyl groups) showed strong antioxidant activity. researchgate.net

These studies underscore the close relationship between the molecular structure of chroman-4-one compounds and their biological function, where minor alterations can markedly affect their potency and selectivity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational approach to predict the biological activity of compounds based on their physicochemical properties. This method has been successfully applied to chroman-4-one derivatives to forecast their efficacy and guide the design of new, more potent analogues.

For example, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on 2-aryl-4-chromanone derivatives to understand their antifungal activity. acs.org These models generated statistically reliable results with good predictive power, helping to construct a plausible binding model for these antifungal agents. acs.org The analyses provided a comprehensive understanding of the structure-activity relationships, highlighting the importance of steric, electrostatic, and hydrophobic fields in determining antifungal potency. acs.org

Similarly, QSAR analysis was used to establish a correlation between the antimicrobial activity of 3D-spiro chromanone derivatives and their structural parameters. researchgate.net The resulting models showed good fitting and stability, confirming their internal and external predictive capabilities. rsc.org Such predictive models are invaluable tools in medicinal chemistry for prioritizing the synthesis of compounds with a higher probability of exhibiting the desired biological effect.

Detailed Analysis of Ligand-Target Interactions and Binding Affinities

Molecular docking simulations are instrumental in visualizing and understanding how this compound derivatives interact with their biological targets at the atomic level. These studies reveal key binding modes and affinities, explaining the basis of their inhibitory or modulatory actions.

Monoamine Oxidase B (MAO-B): Docking simulations of 5-hydroxy-2-methyl-chroman-4-one with MAO-B showed a higher binding affinity (−7.3 kcal/mol) compared to MAO-A (−6.1 kcal/mol). nih.gov The selectivity is attributed to a specific hydrogen bond interaction with the Cys172 residue in the active site of MAO-B, an interaction absent in MAO-A. nih.gov

α-Glucosidase: The potent inhibitory activity of flavonoid derivatives against α-glucosidase has been explained by their tight binding to amino acid residues in the enzyme's active pocket. frontiersin.org Docking studies confirmed the binding interactions of highly active thiazolidine-2,4-dione derivatives with the enzyme. nih.gov

SIRT2: A binding mode for chroman-4-one-based SIRT2 inhibitors has been proposed based on a homology model of the enzyme, which was consistent with SAR data. acs.org

Antimicrobial Targets: For spiro chromanone derivatives, molecular docking revealed good to high binding affinities with various microbial targets, including penicillin-binding proteins, DNA gyrase, and lanosterol (B1674476) 14-alpha demethylase, with binding energies ranging from -7.4 to -11.9 kcal/mol. researchgate.net

These computational analyses provide a rational foundation for the observed biological activities and guide further structural modifications to enhance binding affinity and selectivity.

Mechanistic Investigations into Enzyme Inhibition (e.g., Acetylcholinesterase, α-Glucosidase, Glycogen (B147801) Synthase Kinase-3 Beta, Monoamine Oxidase-B)

Derivatives of this compound have been identified as inhibitors of several key enzymes implicated in a range of diseases.

Acetylcholinesterase (AChE): While direct data on this compound is limited, related chromanone derivatives have been evaluated for cholinesterase inhibition. For example, 5-hydroxy-2-methyl-chroman-4-one showed weak activity against AChE, with an IC₅₀ value greater than 40 µM. nih.gov

α-Glucosidase: Numerous chroman-4-one derivatives, particularly flavonoids, are potent α-glucosidase inhibitors, a key target for managing type II diabetes. nih.govscielo.org.mx

One study synthesized flavonoid derivatives where a compound with a bromine substituent exhibited the highest activity (IC₅₀: 15.71 ± 0.21 μM), acting as a reversible and mixed-type inhibitor. frontiersin.org

Another series of novel thiazolidine-2,4-dione derivatives showed potent inhibition, with the most active compound having an IC₅₀ value of 5.44 ± 0.13 μM, significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 817.38 ± 6.27 μM). nih.gov

Glycogen Synthase Kinase-3 Beta (GSK-3β): GSK-3β is a therapeutic target for neurodegenerative diseases, diabetes, and cancer. frontiersin.orgtandfonline.comthno.org

C-glycosylflavones based on the chroman-4-one structure have been developed as selective, substrate-competitive GSK-3β inhibitors. nih.gov

Screening of compound libraries has identified novel chromanone-related scaffolds as potent GSK-3β inhibitors, with some showing low micromolar IC₅₀ values and good selectivity over other kinases. semanticscholar.org

Monoamine Oxidase-B (MAO-B): Inhibition of MAO-B is a strategy for treating neurodegenerative disorders like Parkinson's and Alzheimer's diseases. nih.govjmb.or.kr

5-Hydroxy-2-methyl-chroman-4-one, isolated from a fungus, was identified as a reversible, competitive, and selective inhibitor of human MAO-B. nih.gov It displayed an IC₅₀ of 3.23 µM for MAO-B, which was about four times more selective than for MAO-A (IC₅₀ = 13.97 µM), with a Ki value of 0.896 µM. nih.gov The mechanism is believed to involve hydrogen bond formation that stabilizes the inhibitor-enzyme complex. nih.govnih.gov

Receptor Modulation and Interference with Intracellular Signaling Pathways (e.g., anti-inflammatory pathways, antioxidant responses, cell cycle modulation)

Beyond direct enzyme inhibition, this compound derivatives exert their biological effects by modulating various intracellular signaling pathways.

Anti-inflammatory Pathways: These compounds can suppress inflammation by inhibiting the production of pro-inflammatory mediators. For example, 5,7-Dimethoxy-2-methyl-2-phenyl-chroman-4-one (B159687) has been shown to inhibit the production of pro-inflammatory cytokines. The mechanism can involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. Some flavonoids can suppress the activation of NF-κB, a crucial transcription factor in the inflammatory response. mdpi.comvulcanchem.com

Antioxidant Responses: The chroman-4-one scaffold is the basis for many potent antioxidants. The antioxidant mechanism often involves free radical scavenging through hydrogen atom transfer. vulcanchem.com Some derivatives activate the Nrf2-antioxidant response element pathway, a major regulator of endogenous antioxidant defenses. nih.gov The presence of a catecholic system on the benzylidene moiety of chroman-4-ones has been shown to be particularly important for potent antioxidant activity. researchgate.net

Cell Cycle Modulation: Antiproliferative activity against cancer cells is a noted feature of this compound class. The mechanism often involves inducing cell cycle arrest and apoptosis (programmed cell death). bohrium.com Studies on benzylidenechromanones have demonstrated their ability to cause dose-dependent inhibition of cancer cell growth. mdpi.com This can be achieved by down-regulating the expression of anti-apoptotic genes like Bcl-2 and up-regulating pro-apoptotic genes such as p53 and Bax. bohrium.com

Elucidation of Antiviral and Antimicrobial Mechanisms of Action

The broad-spectrum bioactivity of the this compound family extends to potent antimicrobial and antiviral effects.

Antimicrobial Mechanisms: Chroman-4-ones exhibit activity against various bacteria and fungi. nih.gov

Antibacterial: For activity against M. tuberculosis, 2-alkyl hydrophobic substituents and polar groups at the 4-position are important. acs.org The mechanism can involve the inhibition of essential bacterial enzymes. Molecular docking has shown that spiro chromanone derivatives can bind to bacterial DNA gyrase, a key enzyme in DNA replication. researchgate.net

Antifungal: The antifungal action of 2-aryl-4-chromanones has been linked through QSAR studies to their molecular fields. acs.org The proposed mechanism involves binding to targets like lanosterol 14-alpha demethylase, an essential enzyme in fungal cell membrane synthesis. researchgate.net

Antiviral Mechanisms: Flavonoids and their derivatives have demonstrated significant antiviral properties. nih.gov

Against the influenza virus, the methylated flavonol isorhamnetin (B1672294) is thought to exert its effect by inhibiting virus-induced reactive oxygen species (ROS) generation and blocking autophagy, a process viruses can hijack for replication. plos.orgsemanticscholar.org The methyl group on the B ring was found to be crucial for this potent antiviral activity. plos.org

For other viruses like Herpes Simplex Virus (HSV), proposed mechanisms include blocking the virus from binding to and penetrating the host cell. mdpi.com

A derivative, (S)-6-Methyl-2-phenylchroman, showed 68% inhibition of MERS-CoV replication by interfering with the binding of the viral spike (S) protein to the human ACE2 receptor. vulcanchem.com

Computational Chemistry and Molecular Modeling for 2 Methyl 2 Phenylchroman 4 One Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 2-methyl-2-phenylchroman-4-one. rsc.org DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are employed to optimize the molecule's three-dimensional geometry, achieving the lowest possible energy conformation. als-journal.com This optimized structure is crucial for accurately predicting various electronic and spectroscopic properties.

Key applications of DFT in the study of this compound include:

Electronic Structure Analysis: DFT calculations elucidate the distribution of electron density, which is visualized through molecular electrical potential (MEP) surfaces. als-journal.com These surfaces highlight the electrophilic and nucleophilic regions of the molecule, offering insights into its reactivity. Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to understand the molecule's electronic transitions and chemical reactivity.

Reactivity Prediction: Conceptual DFT provides a framework for calculating global and local reactivity indices. mdpi.com Global indices like electrophilicity and nucleophilicity give a general measure of the molecule's reactive nature, while local indices, such as Parr functions, can predict the most probable sites for electrophilic or nucleophilic attack. mdpi.com This information is vital for understanding potential metabolic transformations and for designing new synthetic pathways.

Spectroscopic Property Prediction: Theoretical calculations are used to predict spectroscopic data, which can then be compared with experimental results for structural validation. als-journal.comresearchgate.net For instance, DFT can compute theoretical infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. als-journal.comresearchgate.net Discrepancies between calculated and experimental spectra can sometimes be attributed to factors like the solvent environment or intermolecular interactions in the solid state. als-journal.com

The following table outlines the types of data that can be generated for this compound using DFT calculations.

Calculated Property Information Provided Typical DFT Functional/Basis Set
Optimized Molecular GeometryLowest energy 3D structure, bond lengths, bond angles, dihedral angles.B3LYP/6-31G(d)
HOMO-LUMO EnergiesElectronic transition energy, chemical reactivity, and kinetic stability.B3LYP/6-311++G(d,p)
Molecular Electrostatic Potential (MEP)Charge distribution, sites for electrophilic and nucleophilic attack.B3LYP/6-311++G(d,p)
Theoretical Vibrational FrequenciesPredicted IR and Raman spectra for structural confirmation.B3LYP/cc-pVDZ researchgate.net
Theoretical NMR Chemical ShiftsPredicted ¹H and ¹³C NMR spectra for structural elucidation.GIAO method with B3LYP

Molecular Docking Simulations for Prediction of Ligand-Protein Interactions and Preferred Binding Modes

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand), such as this compound, to a second molecule, typically a protein receptor or enzyme. This method is instrumental in identifying potential biological targets and understanding the structural basis of the compound's activity.

The process involves placing the ligand into the binding site of a protein with a known three-dimensional structure. Software like AutoDock or those within the Schrödinger Suite then sample a large number of possible conformations and orientations of the ligand within the binding site, scoring each based on a force field that estimates the binding affinity. arkat-usa.org

For the this compound scaffold, docking studies have been employed to investigate interactions with various targets, including:

Enzymes: Docking simulations can predict how the compound might inhibit enzymes like aromatase (cytochrome P450 19A1) or kinases, which are often implicated in diseases such as cancer. nih.govresearchgate.net These studies can reveal crucial interactions, such as hydrogen bonds between the chromanone's ketone oxygen and amino acid residues in the active site, or hydrophobic interactions with nonpolar pockets. nih.govresearchgate.net

Receptors: The binding of flavanone-like structures to nuclear receptors or other signaling proteins can be modeled to predict potential agonistic or antagonistic effects. For example, in silico screening has suggested that flavanones may interact with targets like glycogen (B147801) synthase kinase-3 beta (GSK-3β). mdpi.com

The results of docking simulations, including the predicted binding energy and the specific intermolecular interactions, provide a hypothesis for the compound's mechanism of action and guide the design of analogues with improved potency and selectivity. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior of Compound-Target Complexes

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound and its target over time. Using force fields like AMBER or GROMACS, MD simulations solve Newton's equations of motion for the atoms in the system, allowing the observation of conformational changes and the stability of the ligand-protein complex. oatext.com

When applied to a this compound-protein complex identified through docking, MD simulations can:

Assess Binding Stability: By simulating the complex for nanoseconds or longer, researchers can evaluate the stability of the predicted binding mode. If the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the docking result.

Analyze Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding. The pyran ring of the chromanone core, for instance, can adopt different conformations (e.g., an envelope conformation), and MD simulations can explore the energetic landscape of these shapes within the dynamic environment of a binding pocket.

Calculate Binding Free Energy: Advanced MD-based methods can provide more accurate estimations of binding free energy, which correlates with binding affinity. This helps in ranking different potential binders and prioritizing compounds for synthesis and experimental testing.

These simulations provide a more realistic picture of the molecular interactions, accounting for the flexibility of both the ligand and its biological target. oatext.com

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Interactions in Solid-State Structures

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice, based on data from X-ray crystallography. mdpi.com For this compound and its analogues, this analysis provides detailed insights into how molecules pack in the solid state. nih.govresearchgate.net

The Hirshfeld surface of a molecule is defined by the points where the contribution of its electron density to the total electron density in the crystal is equal to the contribution from all other molecules. By mapping properties like normalized contact distance (d_norm) onto this surface, specific intermolecular contacts can be identified and analyzed. uzicps.uz

Key insights from Hirshfeld analysis include:

Visualization of Interactions: Red spots on the d_norm mapped surface indicate close intermolecular contacts, such as hydrogen bonds and other short interactions. uzicps.uz For chromanones, this often highlights weak C-H···O hydrogen bonds involving the carbonyl group and aromatic C-H donors. core.ac.uk

Quantitative Contributions: The analysis can determine the percentage contribution of different types of atomic contacts to the total Hirshfeld surface. This allows for a detailed comparison of the packing forces in different crystal structures. uzicps.uz For example, an inverse relationship has been observed in some chromanone derivatives between the contribution of C···C contacts and cytotoxic activity. nih.gov

The following table shows representative data on the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a related thioamide derivative, illustrating the type of quantitative data this analysis provides. uzicps.uz

Interaction Type Percentage Contribution to Hirshfeld Surface (%)
H···H40.9
C···H/H···C23.7
S···H/H···S10.7
N···H/H···N8.1
O···H/H···O7.0
C···C4.0
Other< 2.0 each

Data adapted from a study on a thioamide derivative to exemplify the output of Hirshfeld surface analysis. uzicps.uz

Application of Virtual Screening and De Novo Drug Design Methodologies for Novel Analogues

Building on the knowledge gained from quantum mechanics, docking, and dynamics, computational chemists can apply advanced strategies to discover novel analogues of this compound.

Virtual Screening: This technique involves computationally screening large libraries of chemical compounds against a specific biological target to identify those that are likely to bind. nih.gov If a target for this compound is identified, its structure can be used as a query in a similarity search to find commercially available or synthetically accessible compounds with similar features. Alternatively, structure-based virtual screening can be used to dock thousands or millions of compounds into the target's binding site, prioritizing the highest-scoring hits for experimental validation. amegroups.cntimtec.net

De Novo Drug Design: Instead of searching existing libraries, de novo design algorithms build new molecules from scratch. arxiv.orgarxiv.org These methods can be constrained to generate molecules that fit within the active site of a target protein or that possess a specific set of desired pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings). arxiv.org Starting with the this compound scaffold, these programs could suggest novel substitutions on the aromatic rings or modifications to the chromanone core itself to enhance binding affinity or improve drug-like properties.

These computational design strategies accelerate the drug discovery process by focusing experimental efforts on compounds with a higher probability of success, ultimately leading to the development of new and more effective therapeutic agents. arxiv.org

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies for 2-Methyl-2-phenylchroman-4-one Derivatives

The synthesis of the chroman-4-one core is a well-established area of organic chemistry, yet the development of novel, efficient, and sustainable methods for producing derivatives of this compound remains a key research focus. Traditional methods often rely on harsh reaction conditions and hazardous reagents. appliedclinicaltrialsonline.com Future methodologies are geared towards greener and more atom-economical approaches.

Emerging synthetic strategies include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to significantly reduce reaction times, improve yields, and often allows for solvent-free reactions, contributing to greener chemical processes. engineering.org.cnrasayanjournal.co.inresearchgate.net The application of MAOS to the synthesis of this compound derivatives could offer a rapid and efficient route to a diverse library of compounds. For instance, a microwave-assisted, gold-catalyzed annulation reaction has been successfully used for the synthesis of isoflavanone (B1217009) derivatives. nih.gov

Catalytic Approaches: The use of novel catalysts, including metal-based and organocatalysts, is being explored to enhance the efficiency and selectivity of chromanone synthesis. For example, a facile synthesis of 4-bromo-2H-chromenes from the corresponding ketones using PBr3 has been described. researchgate.net

Grinding Technology: This solvent-free method represents a highly sustainable approach to chemical synthesis. The synthesis of flavones and 2-styrylchromones has been achieved via cyclodehydration of the corresponding 1-(2-hydroxyaryl)-3-aryl/styryl-1,3-propanediones using this technique. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and scalability. This technology is well-suited for the multi-step synthesis of complex molecules like this compound derivatives.

A common synthetic route to a related compound, 5,7-dimethoxy-2-methyl-2-phenyl-chroman-4-one (B159687), involves the Claisen-Schmidt condensation. This highlights a foundational method that can be optimized using the sustainable approaches mentioned above.

Synthetic ApproachKey AdvantagesRelevance to this compound
Microwave-Assisted Synthesis Reduced reaction time, increased yields, solvent-free conditions. engineering.org.cnrasayanjournal.co.inRapid generation of a library of derivatives for screening.
Novel Catalysis High efficiency, selectivity, and potential for asymmetric synthesis. nih.govAccess to specific stereoisomers with distinct biological activities.
Grinding Technology Eco-friendly, solvent-free, and simple. researchgate.netSustainable production of the core scaffold and its derivatives.
Flow Chemistry Precise control, scalability, and improved safety.Industrial-scale production of promising lead compounds.

Exploration of Underexplored Biological Targets and Non-Canonical Mechanisms of Action

The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netresearchgate.netresearchgate.net Derivatives have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govmdpi.com For instance, a derivative of glabranin, a flavanone (B1672756), has shown neuroprotective effects attributed to its inhibition of GSK-3β. engineering.org.cnmdpi.com Another study reported on 2-phenylchroman-4-one derivatives with anti-MERS-CoV activities. mdpi.com

For this compound and its analogues, future research will likely focus on:

Identifying Novel Protein Targets: High-throughput screening and proteomics approaches can be used to identify previously unknown protein binding partners. This could reveal novel therapeutic applications for these compounds.

Investigating Non-Canonical Pathways: Many drugs exert their effects through complex mechanisms that go beyond simple enzyme inhibition or receptor antagonism. Research into the effects of this compound on signaling pathways, gene expression, and epigenetic modifications could uncover unique mechanisms of action.

Exploring Polypharmacology: The ability of a single compound to interact with multiple targets, known as polypharmacology, is an emerging paradigm in drug discovery. Investigating the polypharmacological profile of this compound derivatives could lead to the development of more effective therapies for complex diseases.

A study on 5,7-dimethoxy-2-methyl-2-phenyl-chroman-4-one has already indicated its potential to modulate cellular stress response pathways, suggesting a complex mechanism of action beyond simple free radical scavenging.

Biological Activity of Chromanone DerivativesPotential Underexplored Targets for this compound
Anticancer nih.govresearchgate.netKinases, transcription factors, epigenetic modulators.
Neuroprotective engineering.org.cnmdpi.comIon channels, neuroinflammatory pathways, protein aggregation pathways.
Anti-inflammatoryInflammasomes, cytokine receptors, downstream signaling proteins.
Antimicrobial researchgate.netBacterial cell division proteins, viral entry and replication machinery.

Advanced Computational Approaches for Structure-Based Design, Lead Optimization, and Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. crelux.comresearchgate.netnih.govnih.gov For this compound, these approaches can accelerate the design and optimization of new derivatives with enhanced potency and selectivity.

Future computational efforts will likely involve:

Structure-Based Drug Design (SBDD): Once a biological target is identified and its three-dimensional structure is known, SBDD can be used to design molecules that fit precisely into the active site. Molecular docking is a key technique used to predict the binding mode and affinity of a ligand to a protein. nih.govcrelux.com

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods can be employed. These techniques, such as quantitative structure-activity relationship (QSAR) studies, build predictive models based on the chemical structures and biological activities of a series of known active compounds. youtube.com

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This pharmacophore can then be used to screen virtual libraries for new molecules with the desired activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the stability of binding and the role of conformational changes. crelux.com

These computational methods will be crucial for the hit-to-lead and lead optimization phases of drug discovery, enabling the rational design of this compound derivatives with improved pharmacokinetic and pharmacodynamic properties. crelux.comnih.gov

Integration of Chemical Synthesis with Advanced Biological Assays for Comprehensive Mechanistic Elucidation and Translation

A synergistic approach that combines innovative chemical synthesis with sophisticated biological assays is essential for a deep understanding of the therapeutic potential of this compound derivatives. This integrated strategy allows for a continuous feedback loop, where the results from biological testing inform the design of the next generation of compounds.

Future research in this area will focus on:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of synthesized compounds against a specific biological target or in a cell-based assay. This can quickly identify promising hit compounds for further development.

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This provides a more detailed picture of the compound's effects on cell health, morphology, and function.

"Omics" Technologies: Genomics, proteomics, and metabolomics can provide a global view of the cellular response to treatment with a this compound derivative. This can help to identify the compound's mechanism of action and potential off-target effects.

In Vivo Models: Promising compounds identified through in vitro assays need to be evaluated in relevant animal models of disease to assess their efficacy and safety in a whole organism.

The synthesis of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties and their subsequent evaluation for cytotoxic activity using MTT assays is a prime example of this integrated approach. nih.govsemanticscholar.org

Application of AI and Machine Learning in Predicting Reactivity and Biological Activity of Chromanone Derivatives

For this compound, AI and ML can be applied to:

Predict Reaction Outcomes: ML models can be trained on large databases of chemical reactions to predict the products, yields, and optimal conditions for the synthesis of new derivatives. engineering.org.cnnih.gov This can significantly reduce the amount of time and resources spent on trial-and-error experimentation.

Predict Biological Activity: AI algorithms can learn the relationship between chemical structure and biological activity from existing data. youtube.comnih.gov This allows for the in silico screening of virtual libraries of compounds to identify those with the highest probability of being active against a particular target.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. These models can be trained to generate novel this compound derivatives that are predicted to be potent and selective for a specific biological target.

Retrosynthesis Prediction: AI can assist in planning the synthesis of complex molecules by working backward from the target molecule to identify potential starting materials and reaction pathways. engineering.org.cn

While the direct application of AI to this compound is still in its early stages, the successful use of these techniques for other flavonoids and small molecules demonstrates their immense potential for accelerating research in this area. nih.gov

Q & A

Q. How should crystallographic disorder be addressed in structural studies?

  • Methodological Answer : For disordered methyl/phenyl groups, apply PART and SIMU restraints in SHELXL. Validate using difference Fourier maps (Δρ < 0.3 eÅ⁻³). If unresolved, report occupancy ratios and refine anisotropic displacement parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.